molecular formula C19H22ClN3O2 B2734333 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide CAS No. 921851-37-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Cat. No. B2734333
CAS RN: 921851-37-8
M. Wt: 359.85
InChI Key: XQPKJMKHUXMSOG-UHFFFAOYSA-N
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Description

The compound is also known as Mandipropamid . It’s a fungicide used to control Oomycete pathogens on grapes, potatoes, and other crops . The chemical formula of Mandipropamid is C₂₃H₂₂ClNO₄ . It’s a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers .


Molecular Structure Analysis

The molecular structure of Mandipropamid includes a chlorophenyl ring, a pyridazin ring, and a cyclohexanecarboxamide group . The compound crystallizes in the orthorhombic crystal system . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Hydrogen bonding plays a crucial role in the structural stability of compounds similar to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide. Research on anticonvulsant enaminones, closely related structures, reveals insights into hydrogen bonding patterns that may influence the biological activity and solubility of such compounds. The study of these molecules' crystal structures has shown that the cyclohexene rings adopt specific conformations influenced by the positioning of substituents, affecting the overall molecular geometry and potentially the interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving cyclohexanecarboxamide derivatives provide valuable insights into functional group transformations and the creation of novel compounds with potential biological activities. For instance, the electrophilic amination reactions involving oxaziridines have been explored for the synthesis of diverse nitrogen-containing compounds, which could be applied to derivatives of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide for the development of new pharmacological agents (Andreae & Schmitz, 1991).

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h6-11,15H,1-5,12-13H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPKJMKHUXMSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

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